Methyl p-Hexadecyloxybenzoate

Descripción general

Descripción

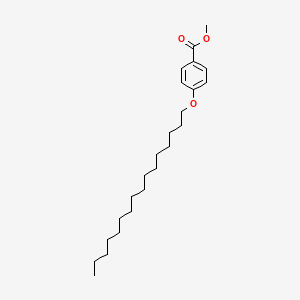

Methyl p-Hexadecyloxybenzoate is a useful research compound. Its molecular formula is C24H40O3 and its molecular weight is 376.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Health and Toxicological Evaluation

Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. Its health aspects have been thoroughly reviewed, revealing that it is absorbed through the skin and gastrointestinal tract, hydrolyzed, conjugated, and rapidly excreted without evidence of accumulation. Despite its widespread and long-term use, methyl paraben exhibits low acute toxicity, minimal irritation, and sensitization on normal skin. Chronic administration studies have demonstrated high no-observed-effect levels, indicating its non-carcinogenic, non-mutagenic, and non-teratogenic properties. The cytotoxic action of parabens, including methyl paraben, might be linked to mitochondrial dysfunction, highlighting the need for careful consideration of its use, especially in products exposed to UV light, which could induce the formation of reactive methylparaben radicals and isomeric ketenes (Soni et al., 2002); (Kuş et al., 2013).

Environmental Impact and Degradation

Research on the fate and behavior of parabens, including methyl paraben, in aquatic environments, underscores their ubiquity in surface water and sediments, attributed to continuous environmental introduction. Methylparaben and propylparaben predominate in these settings, reflecting their common use in consumer products. Notably, parabens, recognized as weak endocrine disrupter chemicals, are biodegradable but persist at low concentration levels in wastewater effluents, surface waters, and sediments. This persistence, coupled with their potential to form chlorinated by-products when reacting with free chlorine, underscores the importance of understanding their environmental degradation pathways and impacts on aquatic ecosystems and human health through exposure to contaminated water sources (Haman et al., 2015).

Analytical Methods and Biomonitoring

Advancements in analytical methodologies have facilitated the detection and quantification of methyl paraben in various matrices, including human milk, underscoring its widespread exposure. These methodologies, employing techniques such as gas chromatography-quadrupole mass spectrometry, enable sensitive detection, highlighting the importance of monitoring paraben levels in consumer products and biological samples to assess exposure and potential health risks. The detection of parabens in human milk, for instance, not only indicates maternal and infant exposure but also emphasizes the need for continued surveillance and evaluation of the health implications of such exposure (Ye et al., 2008).

Safety and Hazards

Mecanismo De Acción

Methyl p-Hexadecyloxybenzoate, also known as Methyl 4-hexadecoxybenzoate, is an organic compound with the chemical formula C22H36O3

Target of Action

It’s worth noting that the compound is widely used as a uv absorber and sunscreen in cosmetics and personal care products to protect the skin from ultraviolet rays .

Análisis Bioquímico

Cellular Effects

Methyl p-Hexadecyloxybenzoate affects various types of cells and cellular processes. It has been found to alter cell growth rates and affect gene expression levels related to pathways that modulate cell growth and basic molecular processes . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can lead to changes in cellular function, which need to be monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial antimicrobial properties without significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and breakdown within the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effectiveness.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

methyl 4-hexadecoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26-2/h17-20H,3-16,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOJBUZKWYRALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405598 | |

| Record name | Methyl 4-hexadecyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40654-35-1 | |

| Record name | Methyl 4-hexadecyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-(HEXADECYLOXY)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)